(3S)-3-Iodooxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-iodooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQORJIKOPRCG-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680194 | |
| Record name | (3S)-3-Iodooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918439-76-6 | |
| Record name | (3S)-3-Iodooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3S)-3-Iodooxolane: Properties, Synthesis, and Applications in Drug Development
Introduction
(3S)-3-Iodooxolane, systematically known as (3S)-3-iodotetrahydrofuran, is a chiral organoiodine compound that has emerged as a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a stereocenter within a cyclic ether framework and a reactive carbon-iodine bond—make it a versatile intermediate for the introduction of the tetrahydrofuran moiety into complex molecules. The tetrahydrofuran ring is a privileged scaffold found in a wide array of natural products and pharmaceuticals, lauded for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and its critical applications in the development of novel therapeutics.
Physicochemical Properties of 3-Iodooxolane
Understanding the fundamental physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthetic chemistry. While experimental data for the pure enantiomer is sparse, information for the racemic mixture and related compounds provides a solid foundation.
Physical Properties
This compound is typically a colorless to dark brown liquid.[2] Its physical characteristics are summarized in the table below. It is important to note that some of these properties are predicted and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C4H7IO | [2][3] |
| Molecular Weight | 198.00 g/mol | [3] |
| Appearance | Colorless to dark brown liquid | [2] |
| Boiling Point | 110 °C (for racemic 3-iodotetrahydrofuran) | [3] |
| 187.0 ± 33.0 °C (Predicted for racemic 3-iodotetrahydrofuran) | [2] | |
| Density | 1.93 ± 0.1 g/cm³ (Predicted for racemic 3-iodotetrahydrofuran) | [2] |
| CAS Number | 918439-76-6 for this compound | |
| 873063-62-8 for (3R)-3-Iodooxolane | [4] | |
| 121138-01-0 for racemic 3-Iodooxolane | [2] |
Chemical & Spectroscopic Properties
The chemical behavior of this compound is dominated by the reactivity of the carbon-iodine bond. As a secondary alkyl iodide, it is susceptible to nucleophilic substitution and elimination reactions. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[5]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The proton on the carbon bearing the iodine (C3) would appear as a multiplet, significantly downfield due to the deshielding effect of the iodine atom. The protons on the carbons adjacent to the ether oxygen (C2 and C5) would also be downfield, while the protons on C4 would be further upfield.
-
¹³C NMR: The carbon attached to the iodine (C3) would show a resonance at a characteristic upfield chemical shift due to the "heavy atom effect" of iodine. The carbons adjacent to the oxygen (C2 and C5) would be the most downfield among the carbon signals.
-
IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching and bending vibrations. A key feature would be the C-O-C stretching vibrations of the ether linkage.
Synthesis and Purification
The synthesis of this compound is typically achieved from its corresponding chiral alcohol, (S)-3-hydroxytetrahydrofuran, which is a key intermediate in the synthesis of various antiviral and anti-cancer drugs.[6]
Synthetic Workflow: From (S)-3-Hydroxytetrahydrofuran to this compound
The conversion of the alcohol to the iodide is a standard organic transformation, often accomplished using an Appel-type reaction. This method involves the use of triphenylphosphine and iodine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine and iodine react in situ to form the phosphonium iodide species, which activates the hydroxyl group for nucleophilic substitution by the iodide ion. Imidazole acts as a mild base to neutralize the HI formed during the reaction, preventing side reactions.
-
Solvent: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions.
-
Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation of triphenylphosphine and other potential side reactions.
-
Workup: Sodium thiosulfate is used to quench any remaining iodine. The final purification step of dissolving the crude product in pentane helps to remove the triphenylphosphine oxide byproduct, which is insoluble in pentane.
Step-by-Step Methodology:
-
To a solution of (S)-3-hydroxytetrahydrofuran (1 equivalent) in dichloromethane, add triphenylphosphine (2 equivalents), imidazole (2 equivalents), and iodine (2 equivalents) sequentially.
-
Heat the reaction mixture to reflux and maintain it overnight under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction by adding a 0.2 M aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Add pentane to the crude solid and stir for 2 hours.
-
Filter to remove the insoluble triphenylphosphine oxide.
-
Concentrate the filtrate to yield this compound.
Chemical Reactivity and Stability
Reactivity Profile
The primary site of reactivity in this compound is the electrophilic carbon atom bonded to the iodine. This makes it an excellent substrate for S_N2 reactions , where a wide range of nucleophiles can displace the iodide leaving group. This reactivity is the cornerstone of its utility in drug synthesis.
Common nucleophiles that can react with this compound include:
-
Amines (to form substituted amino-tetrahydrofurans)
-
Azides (can be subsequently reduced to amines)
-
Thiols (to form thioethers)
-
Alkoxides and phenoxides (to form ethers)
-
Cyanide (for carbon chain extension)
-
Enolates (for C-C bond formation)
Beyond nucleophilic substitution, this compound can also participate in metal-catalyzed cross-coupling reactions . For instance, racemic 3-iodotetrahydrofuran has been utilized in light-enabled, transition-metal-free Heck-type reactions with alkenes.[2]
Stability and Storage
Alkyl iodides are generally the least stable of the alkyl halides.[7] They can be sensitive to light and heat, which can cause the homolytic cleavage of the C-I bond, leading to the formation of radical species and decomposition.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light by using an amber-colored bottle.
-
Recommended storage temperature is 2-8°C.[2]
Incompatibilities: this compound should be kept away from strong oxidizing agents and strong bases.
Applications in Drug Development
The chiral tetrahydrofuran motif is a key structural element in numerous approved drugs and clinical candidates. This compound serves as a crucial chiral building block for introducing this moiety, often through nucleophilic substitution reactions.
Role as a Chiral Intermediate
The precursor to this compound, (S)-3-hydroxytetrahydrofuran, is a vital intermediate in the synthesis of several important pharmaceuticals, including:
-
Anti-HIV Agents: Amprenavir, a protease inhibitor, contains a (3S)-tetrahydrofuranyl moiety.[6]
-
Anti-cancer Drugs: Afatinib, a tyrosine kinase inhibitor, also incorporates this chiral fragment.
-
Diabetes Medication: Empagliflozin, an SGLT2 inhibitor, features the tetrahydrofuran ring system.
The conversion of the hydroxyl group to a more reactive iodide leaving group in this compound facilitates the coupling of this chiral fragment to the core structures of these and other potential drug molecules.
Logical Relationship in Drug Synthesis
Caption: Role of this compound in chiral drug synthesis.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If swallowed, call a poison center or doctor.
Conclusion
This compound is a strategically important chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the reactivity of the carbon-iodine bond provide a reliable method for incorporating the valuable tetrahydrofuran moiety into drug candidates. A thorough understanding of its physical properties, synthetic routes, and reactivity profile is essential for its effective and safe utilization in research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound is set to increase, making it a key compound in the toolbox of medicinal and synthetic chemists.
References
-
(S)-(+)-3-Hydroxytetrahydrofuran - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed. (1990). Retrieved from [Link]
-
Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs - Testbook. (n.d.). Retrieved from [Link]
- CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents. (n.d.).
-
Alkyl Iodide. (n.d.). Retrieved from [Link]
- CN1110303C - Application of eight precious extract in preparing antiviral medicine - Google Patents. (n.d.).
-
Multi-Step Synthesis in the Development of Antiviral Agents - Scholars Research Library. (2024). Retrieved from [Link]
-
Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents - RSC Publishing. (2020). Retrieved from [Link]
- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents. (n.d.).
-
(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (2025). Retrieved from [Link]
-
Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]
-
Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen - MPG.PuRe. (n.d.). Retrieved from [Link]
-
Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines | The Journal of Organic Chemistry - ACS Publications. (2014). Retrieved from [Link]
-
A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC - PubMed Central. (2023). Retrieved from [Link]
-
Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. (2025). Retrieved from [Link]
-
Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5' analogues. (2014). Retrieved from [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. (n.d.). Retrieved from [Link]
-
The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f - ResearchGate. (n.d.). Retrieved from [Link]
-
Experimental IR spectra of tetrahydrofuran. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [chemicalbook.com]
- 3. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 873063-62-8 | (R)-3-Iodotetrahydrofuran - AiFChem [aifchem.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
Navigating the Chiral Landscape: A Technical Guide to (3S)-3-Iodooxolane for Drug Discovery Professionals
In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule can be the determining factor between a breakthrough therapeutic and a failed candidate. Chiral molecules, non-superimposable mirror images of each other known as enantiomers, often exhibit vastly different pharmacological and toxicological profiles. Consequently, access to enantiomerically pure building blocks is paramount for the modern medicinal chemist. This guide provides an in-depth technical overview of (3S)-3-Iodooxolane, a valuable chiral intermediate, focusing on its commercial availability, synthesis, and applications in drug discovery.
Introduction: The Significance of Chiral Iodoalkanes in Medicinal Chemistry
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive structural motif. The introduction of an iodine atom at the 3-position of the oxolane ring, particularly with defined stereochemistry as in this compound, creates a versatile synthetic handle for the construction of complex molecular architectures. The carbon-iodine bond is readily functionalized through various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the late-stage introduction of diverse functional groups, a crucial strategy in the exploration of structure-activity relationships (SAR) during lead optimization.
Commercial Availability and Supplier Landscape
While once a niche reagent, the increasing demand for enantiopure building blocks has led to the commercial availability of this compound, albeit from a select group of specialized suppliers. Researchers and procurement specialists should note that this compound is also referred to as (S)-3-Iodotetrahydrofuran.
Key Identification Number:
-
CAS Number: 918439-76-6[1]
The commercial landscape for this compound is primarily composed of companies specializing in chiral compounds and custom synthesis. Below is a summary of potential suppliers; however, availability and stock levels should be confirmed directly with the vendors.
| Supplier | Purity (Typical) | Notes |
| Synblock | ≥ 98% | Lists CAS 918439-76-6 and provides key specifications.[1] |
| Custom Synthesis Providers | Varies | Several companies offer custom synthesis of chiral compounds and may be able to provide this compound upon request.[2][] |
It is important to note that while the racemic mixture, 3-Iodo-tetrahydrofuran (CAS 121138-01-0), is more widely available from various suppliers, the enantiomerically pure (3S)-form is less common and may require a lead time for synthesis or sourcing.[4][5]
Synthesis of this compound: A Practical Laboratory Protocol
For research groups requiring larger quantities or immediate access to this compound, a reliable synthetic route from a commercially available precursor is essential. The most common and practical approach involves the iodination of the corresponding chiral alcohol, (S)-(+)-3-Hydroxytetrahydrofuran (CAS: 86087-23-2).[6][7] This precursor is readily available from major chemical suppliers.
The following protocol is a representative method for the synthesis of this compound, based on standard alcohol iodination procedures.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
(S)-(+)-3-Hydroxytetrahydrofuran
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Iodine Addition: Add iodine (1.2 equivalents) portion-wise to the stirred solution. The color of the solution will turn dark brown.
-
Substrate Addition: Slowly add a solution of (S)-(+)-3-Hydroxytetrahydrofuran (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The ability to introduce the chiral oxolane moiety early in a synthetic sequence and then elaborate the molecule via the iodo-substituent is a powerful strategy.
While specific examples citing the direct use of this compound can be proprietary, the utility of the parent scaffold, 3-hydroxytetrahydrofuran, is well-documented as an intermediate in the synthesis of HIV protease inhibitors such as Amprenavir and Fosamprenavir.[8][9] The iodo-functionalized derivative allows for further diversification to explore new chemical space and develop next-generation therapeutics.
The carbon-iodine bond can participate in a variety of coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other functional groups. This versatility is particularly useful in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is critical to achieving the desired efficacy and safety profile.
Conclusion
This compound is a valuable and versatile chiral building block for researchers and scientists in the field of drug development. While its commercial availability is somewhat limited to specialized suppliers, a reliable synthetic protocol from the readily available (S)-(+)-3-Hydroxytetrahydrofuran makes it an accessible intermediate. The strategic incorporation of this chiral iodo-oxolane moiety into synthetic routes provides a powerful tool for the construction of novel and complex molecules with therapeutic potential. As the demand for enantiomerically pure compounds continues to grow, the importance of intermediates like this compound in the pharmaceutical industry is set to increase.
References
- Google Patents. (n.d.). Synthesis of S-(3)-hydroxy tetrahydrofuran.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733227, (S)-(+)-3-Hydroxytetrahydrofuran. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, October 27). 3-Hydroxytetrahydrofuran. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084533, (3S)-3-iodohexane. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89064407, (3S)-3-iodooctane. Retrieved January 26, 2026, from [Link]
-
Alharbi, H. (2021). Design and synthesis of novel chiral iodine (III) reagents for enantioselective synthesis (Doctoral dissertation, Cardiff University). ORCA. Retrieved from [Link]
-
Pharmacy Research. (n.d.). CAS 121138-01-0 3-IODO-TETRAHYDRO-FURAN. Retrieved January 26, 2026, from [Link]
-
Beilstein-Institut. (2018). A survey of chiral hypervalent iodine reagents in asymmetric synthesis. Beilstein Journal of Organic Chemistry, 14, 1434–1464. [Link]
-
Chiroblock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved January 26, 2026, from [Link]
Sources
- 1. CAS 918439-76-6 | (S)-3-Iodo-tetrahydrofuran - Synblock [synblock.com]
- 2. Synthesis of Chiral Compounds and other Specialty Chemicals Chiroblock GmbH [chiroblock.com]
- 4. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [chemicalbook.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(+)-3-羟基四氢呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: A Mechanistic and Practical Guide to the Ring-Opening of Cyclic Ethers to Form Iodoalkanols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The conversion of cyclic ethers to iodoalkanols is a fundamental transformation in organic synthesis, providing valuable intermediates for a wide array of applications. This guide offers an in-depth exploration of the reaction mechanism, focusing on the critical interplay between substrate structure, reaction conditions, and the resulting regioselectivity and stereochemistry. We move from foundational principles to substrate-specific considerations for epoxides, oxetanes, and larger ring systems like tetrahydrofuran (THF). Detailed, field-proven protocols are provided to empower researchers to confidently and successfully implement these transformations in the laboratory.
Part 1: The Core Mechanism - A Tale of Two Pathways
The cleavage of a cyclic ether by an iodide source is a classic example of an acid-catalyzed nucleophilic substitution reaction. Ethers are typically robust and unreactive due to the poor leaving group ability of the alkoxide. The reaction is therefore contingent upon activation by a Brønsted or Lewis acid.[1][2] The most common and effective reagent for this transformation is hydroiodic acid (HI), which serves a dual role: the proton activates the ether, and the resulting iodide anion acts as a potent nucleophile.[2][3]
The mechanistic course of the reaction hinges on the substitution pattern of the cyclic ether and can be described as a continuum between a pure SN2 and SN1 pathway.
-
Protonation (Activation): The reaction invariably begins with the protonation of the ether oxygen by a strong acid. This crucial step transforms the poor alkoxide leaving group into a good alcohol leaving group, priming the ether for nucleophilic attack.[1][3]
-
Nucleophilic Attack (Cleavage): The iodide anion attacks one of the electrophilic carbons adjacent to the protonated oxygen, cleaving the C-O bond. The precise site of this attack is dictated by the stability of the transition state.
-
SN2 Pathway: For primary and secondary carbons, the reaction proceeds via a classic bimolecular SN2 mechanism. The iodide attacks the less sterically hindered carbon atom from the backside, resulting in an inversion of stereochemistry at the point of attack.[3]
-
SN1-like Pathway: For tertiary carbons, the transition state possesses significant SN1 character. The C-O bond to the tertiary center is weaker and begins to break post-protonation, leading to a buildup of positive charge on the more substituted carbon. This carbocation-like species is stabilized by hyperconjugation. The nucleophile then preferentially attacks this more electrophilic, tertiary center.[1][4][5]
-
This mechanistic duality is the key to understanding the regiochemical outcomes observed in unsymmetrical ethers.
Figure 1: General mechanism for acid-catalyzed ring-opening, highlighting the divergent SN2 and SN1-like pathways based on substrate substitution.
Part 2: Substrate-Specific Analysis
The reactivity and regioselectivity of the ring-opening reaction are highly dependent on the size and substitution of the cyclic ether.
Epoxides (Oxiranes)
Epoxides are three-membered rings possessing significant ring strain (~13 kcal/mol), which renders them far more reactive than their larger-ring counterparts.[6] Consequently, epoxide ring-opening can be achieved under much milder conditions.[4]
Regioselectivity in Acidic Conditions: This is the most critical concept for unsymmetrical epoxides. Under acidic conditions, the nucleophilic attack preferentially occurs at the more substituted carbon . This is a direct consequence of the SN1-like mechanism. The transition state involves a partial positive charge that is better stabilized by the alkyl substituents on the more substituted carbon.[4][5][7]
Stereochemistry: The reaction proceeds with anti-selectivity. The nucleophile attacks the carbon from the face opposite to the C-O bond, resulting in a trans relationship between the newly formed iodide and alcohol groups.[4][8] For example, the opening of cyclohexene oxide yields trans-2-iodocyclohexanol.
Figure 3: Experimental workflow for the cleavage of THF with HI, showing the formation of the initial iodoalkanol and the subsequent conversion to a diiodoalkane with excess reagent.
Part 3: Experimental Protocols & Application Notes
Safety Precautions: Hydroiodic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) is mandatory. Reactions should be equipped with a gas trap if heating is required.
Protocol 1: Stereoselective Synthesis of trans-2-Iodocyclohexanol from Cyclohexene Oxide
This protocol illustrates the stereospecificity of the reaction using a readily available iodide salt and an acid catalyst, which is often safer than handling concentrated HI.
-
Reagents & Equipment:
-
Cyclohexene oxide (1.0 eq)
-
Sodium iodide (NaI) (1.5 eq)
-
Amberlyst-15 (H⁺ form) ion-exchange resin (0.2 g per 10 mmol substrate) or p-Toluenesulfonic acid (0.1 eq)
-
Ethanol/Water (9:1 v/v) solvent
-
Round-bottom flask, magnetic stirrer, condenser
-
Separatory funnel, rotary evaporator
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add sodium iodide and the ethanol/water solvent mixture. Stir until the salt is fully dissolved.
-
Add the cyclohexene oxide to the solution.
-
Add the acid catalyst (Amberlyst-15 resin or p-TsOH).
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
-
If using Amberlyst-15, filter the reaction mixture to remove the resin beads.
-
Transfer the filtrate to a separatory funnel. Add an equal volume of water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any residual iodine color), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: A colorless to pale yellow oil. The yield should be in the range of 75-90%.
-
Characterization: ¹H NMR will confirm the trans-diaxial relationship of the -I and -OH protons with a characteristic large coupling constant (J ≈ 8-10 Hz).
-
Troubleshooting: If the reaction is sluggish, gentle heating (40 °C) can be applied. If polymerization is observed, consider using a less acidic catalyst or running the reaction at a lower temperature.
-
Protocol 2: Cleavage of Tetrahydrofuran to 4-Iodobutanol
This protocol employs a convenient in situ generation of HI from potassium iodide and phosphoric acid, avoiding the use of gaseous HI. [3][9]
-
Reagents & Equipment:
-
Tetrahydrofuran (THF) (1.0 eq)
-
Potassium iodide (KI) (2.0 eq)
-
85% Phosphoric acid (H₃PO₄) (2.5 eq)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add potassium iodide and 85% phosphoric acid.
-
Add the tetrahydrofuran to the mixture.
-
Heat the mixture to a gentle reflux (approx. 100-110 °C) using a heating mantle.
-
Maintain reflux for 3-5 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC.
-
Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Carefully pour the dark mixture into a beaker containing crushed ice and water.
-
Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), saturated sodium thiosulfate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude 4-iodobutanol can be purified by vacuum distillation.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: A high-boiling, colorless liquid. Yields are typically moderate to good (50-70%).
-
Characterization: The product can be identified by its boiling point and spectroscopic data (NMR, IR).
-
Troubleshooting: The primary side product is 1,4-diiodobutane. Its formation is favored by prolonged reaction times or a higher ratio of KI/H₃PO₄. If this is observed, reduce the reaction time or the amount of the HI-generating reagents.
-
| Cyclic Ether | Reagent System | Typical Temperature | Typical Time | Key Considerations |
| Epoxide | NaI, p-TsOH, EtOH/H₂O | Room Temperature | 2-6 h | Mild conditions are sufficient due to high ring strain. |
| Oxetane | HI (aq) or NaI/Acid | 50-80 °C | 6-12 h | Requires more energy than epoxides. Prone to polymerization. |
| THF | KI, H₃PO₄ | Reflux (~110 °C) | 3-5 h | Forcing conditions needed. Risk of over-reaction to diiodide. [9] |
| THP | KI, H₃PO₄ | Reflux (~120 °C) | 4-8 h | Similar to THF, requires strong acid and heat. |
Table 2: Summary of typical reaction conditions for the ring-opening of various cyclic ethers to iodoalkanols.
References
-
Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Available at: [Link]
-
Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Available at: [Link]
-
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Available at: [Link]
-
Reactions of Epoxides: Ring-Opening - OpenStax. (2023). Available at: [Link]
-
Opening of Epoxides With Acid - Master Organic Chemistry. (2015). Available at: [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014). Available at: [Link]
-
Hydroiodination of Epoxides Using Hydrogen Iodide. (n.d.). Science of Synthesis. Available at: [Link]
-
Ether cleavage - Wikipedia. (n.d.). Available at: [Link]
-
Epoxide Ring Opening With Base - Master Organic Chemistry. (2015). Available at: [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Available at: [Link]
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate. (2016). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: (3S)-3-Iodooxolane in the Synthesis of Natural Product Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Strategic Value of (3S)-3-Iodooxolane
This compound, also known as (S)-3-iodotetrahydrofuran, is a premier chiral building block in modern medicinal chemistry. Its utility stems from a combination of three critical features: a stereochemically defined center, a reactive carbon-iodine bond, and the oxolane (tetrahydrofuran) ring system which is a common motif in a vast number of biologically active natural products, particularly nucleosides.[1] More than half of all drugs currently in use are chiral compounds, making the use of enantiomerically pure starting materials like this compound essential for developing stereochemically defined active pharmaceutical ingredients.[2][3]
The primary role of this reagent is to serve as a chiral electrophile. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions at the C3 position. This allows for the precise and stereocontrolled introduction of diverse functionalities, a cornerstone of analogue synthesis where structure-activity relationships (SAR) are explored by modifying specific parts of a lead molecule. The oxolane core itself mimics the furanose sugar moiety of natural nucleosides, making this compound a powerful precursor for antiviral and anticancer agents.[4][5]
Core Synthetic Strategy: Stereoinvertive Nucleophilic Substitution
The most prevalent application of this compound is in S_N2 (bimolecular nucleophilic substitution) reactions. This mechanism is defined by the backside attack of a nucleophile on the carbon atom bearing the leaving group (iodide).
Mechanistic Causality:
-
Stereochemistry: A key consequence of the S_N2 pathway is the inversion of stereochemistry at the reaction center. When a nucleophile attacks the this compound, the resulting product will possess the (3R) configuration. This predictable stereochemical outcome is paramount for the synthesis of specific enantiomers of drug candidates.
-
Solvent Choice: To facilitate the S_N2 mechanism, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically employed. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity. Protic solvents (e.g., ethanol, water) are generally avoided as they can solvate the nucleophile, reducing its potency, and may promote competing S_N1 or elimination (E1/E2) side reactions.
-
Nucleophile Activation: The choice of base to generate the active nucleophile is critical. For alcohol or thiol nucleophiles, a strong, non-nucleophilic hydride base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the nucleophile to form the corresponding alkoxide or thiolate, maximizing its concentration and reactivity. For nitrogen heterocycles, which are often used as nucleobase surrogates, stronger bases like sodium hydride or potassium tert-butoxide can be used to form the highly nucleophilic anionic species.
Figure 1: S_N2 inversion of this compound.
Application Protocol: Synthesis of a Nucleoside Analogue Precursor
This protocol details the synthesis of a key intermediate for antiviral nucleoside analogues, such as analogues of GS-441524, the parent nucleoside of Remdesivir.[6][7] In this example, the nitrogen atom of a protected pyrrolo[2,1-f][2][4][8]triazine nucleobase acts as the nucleophile.
Objective: To synthesize (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][2][4][8]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile analogues by coupling a nucleobase with this compound. This protocol focuses on the core coupling step.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under Argon at 2-8°C. |
| 4-Aminopyrrolo[2,1-f][2][4][8]triazine | ≥97% | Commercially Available | Or synthesized precursor. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard | Highly reactive. Handle with care. |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Standard | Essential for anhydrous conditions. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard | For extraction. |
| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard | For column chromatography. |
Step-by-Step Experimental Protocol
Workflow Visualization
Figure 2: Experimental workflow for nucleoside coupling.
-
Preparation of the Nucleophile:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-aminopyrrolo[2,1-f][2][4][8]triazine (1.0 eq).
-
Suspend the nucleobase in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the suspension to 0°C using an ice-water bath.
-
Expert Insight: Maintaining a low temperature during the addition of NaH is crucial to control the exothermic reaction and prevent potential side reactions or degradation of the starting material.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise over 15 minutes. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full deprotonation, forming the sodium salt of the nucleobase.
-
-
Nucleophilic Substitution Reaction:
-
While maintaining the temperature at 0°C, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture via a syringe.
-
Causality: Adding the electrophile slowly prevents a rapid exotherm and minimizes the formation of potential dimeric byproducts. The slight excess of the iodooxolane ensures complete consumption of the more valuable nucleobase.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nucleobase is consumed (typically 12-18 hours).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure (3R)-coupled product.
-
Expected Results and Data
| Parameter | Expected Outcome |
| Yield | 60-80% (post-purification) |
| Stereochemistry | >99% (3R) configuration due to S_N2 inversion |
| ¹H NMR | Appearance of new signals corresponding to the oxolane ring protons, coupled to the newly formed C-N bond. |
| ¹³C NMR | Shift of the C3 carbon of the oxolane ring and appearance of all expected carbon signals. |
| HRMS (ESI) | Calculated [M+H]⁺ mass should match the observed mass within ±5 ppm. |
| Optical Rotation | A specific optical rotation value confirming the enantiomeric purity of the (3R) product. |
Trustworthiness & Self-Validation: The protocol's success is validated through rigorous characterization. A clean NMR spectrum, a single spot on TLC (in multiple solvent systems), and an accurate high-resolution mass spectrum confirm the identity and purity of the product. Crucially, the measurement of optical rotation or analysis by chiral HPLC will confirm that the desired stereochemical inversion has occurred and that no racemization took place.
References
-
Murtada, A., et al. (2019). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Marine Drugs, 17(10), 585. [Link]
-
Aria, A. (2011). Chiral Drugs: An Overview. Journal of Bioanalysis & Biomedicine, S6. [Link]
-
Yan, D., & Wang, J. (2022). Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs. Bioorganic & Medicinal Chemistry Letters, 68, 128777. [Link]
-
Freeman, B. D., et al. (2010). Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. Bioorganic & Medicinal Chemistry, 18(6), 2246-2256. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Kukhar, V. P., et al. (2023). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 89(3), 3-26. [Link]
-
Padwa, A., et al. (2010). 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. Organic & Biomolecular Chemistry, 8(11), 2471-2484. [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Wang, G., et al. (2021). New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir. Organic Process Research & Development, 25(8), 1934–1941. [Link]
-
Jones, S., et al. (2022). The Nucleoside Analog GS-441524 Effectively Attenuates the In Vitro Replication of Multiple Lineages of Circulating Canine Distemper Virus. Viruses, 14(11), 2377. [Link]
-
Li, Y., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e230005. [Link]
-
Quideau, S., et al. (2007). Synthesis of C-Arylnucleoside Analogues. Molecules, 12(6), 1269-1282. [Link]
-
Sergeeva, N. N., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(43), 6755-6779. [Link]
-
Le, C., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(30), 8089-8096. [Link]
-
Murphy, B. G., et al. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Veterinary Microbiology, 219, 226-233. [Link]
-
Borovika, D., et al. (2022). Discovery of New Ginsenol-Like Compounds with High Antiviral Activity. Molecules, 27(23), 8206. [Link]
-
Fesko, K., et al. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Molecules, 28(14), 5519. [Link]
-
Jones, S., et al. (2021). Unlicensed GS-441524-Like Antiviral Therapy Can Be Effective for at-Home Treatment of Feline Infectious Peritonitis. Viruses, 13(8), 1509. [Link]
-
G. V., S., & K., S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100161. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]
-
Pokrovsky, A. G., & Pokrovskaya, M. V. (2021). Antiviral nucleoside analogs. Journal of Medical and Biological Sciences, 1(1), 1-15. [Link]
-
Al-Khazaleh, M., & El-Elimat, T. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 850. [Link]
-
Cox, L., & Cox, J. A. G. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(18), 4056. [Link]
-
Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7064. [Link]
-
De Clercq, E., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry, 50(20), 4881-4887. [Link]
Sources
- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucj.org.ua [ucj.org.ua]
- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (3S)-3-Iodooxolane Substitutions
Welcome to the technical support center for (3S)-3-Iodooxolane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Our goal is to provide practical, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your substitution reactions, ensuring high yields, purity, and stereochemical fidelity.
Part 1: Foundational Principles & Core Mechanism
This section addresses the fundamental concepts governing the reactivity of this compound. Understanding these principles is the first step to effective troubleshooting.
Q1: What is the primary mechanism for substitution on this compound, and what are its stereochemical implications?
The substitution reaction on this compound, a secondary alkyl halide, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted process, the nucleophile attacks the electrophilic carbon atom (C3) from the side opposite to the iodine leaving group.
Causality & Implications:
-
Stereochemistry: The SN2 mechanism dictates a complete inversion of stereochemistry at the reaction center. Since the starting material is the (3S)-enantiomer, the resulting product will have the (3R)-configuration. This stereospecificity is crucial for maintaining chiral integrity in multi-step syntheses.
-
Reaction Rate: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.
-
Leaving Group: Iodine is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion (I⁻), facilitating the reaction.[2]
A simplified representation of the SN2 reaction pathway.
(Note: The DOT script above is a template. For actual chemical structure rendering, image nodes would be used as placeholders.)
Part 2: Troubleshooting Guide by Experimental Parameter
Category: Nucleophile & Reagent Choice
Q2: My reaction is sluggish or fails completely with a neutral nucleophile like an alcohol or thiol. What's the issue?
Neutral nucleophiles (ROH, RSH) are generally weak. The SN2 reaction rate is highly sensitive to nucleophile strength. To increase reactivity, the nucleophile must be deprotonated to its anionic conjugate base (RO⁻, RS⁻), which is a much stronger nucleophile.[3]
Troubleshooting Protocol:
-
Add a non-nucleophilic base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the nucleophile before adding the this compound.
-
Solvent Compatibility: Perform the deprotonation in an appropriate aprotic solvent like THF or DMF.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile and base to ensure complete deprotonation and drive the reaction to completion.
Q3: I'm using an amine nucleophile and getting a complex mixture, including some starting material. How can I improve this?
Amine substitutions can be complicated by the formation of ammonium salts and potential for multiple alkylations.[4] The primary amine product formed is itself a nucleophile and can react with another molecule of the iodooxolane.
Troubleshooting Protocol:
-
Use Excess Amine: Employ a large excess of the amine nucleophile (3-5 equivalents or more). This ensures that the iodooxolane is more likely to react with the starting amine rather than the product amine.
-
Solvent Choice: Use an ethanolic solution or another solvent that can solubilize the resulting ammonium salt byproduct.[2]
-
Add a "Proton Sponge": Include a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to neutralize the HI formed during the reaction, preventing the protonation of your amine nucleophile and keeping it active.
| Nucleophile Type | Example | Relative Reactivity | Recommended Conditions |
| Strong | RS⁻, N₃⁻, CN⁻ | High | Aprotic solvent (DMF, DMSO), RT to 60 °C |
| Moderate | RNH₂, Br⁻, RCOO⁻ | Moderate | Aprotic solvent, may require heat (40-80 °C) |
| Weak | ROH, H₂O, RSH | Low | Must be deprotonated with a strong base (e.g., NaH) first |
Table 1: General reactivity and conditions for common nucleophiles.
Category: Solvent Selection
Q4: Why is my reaction slow in methanol, and what solvent should I be using?
The choice of solvent is critical for SN2 reactions. Polar protic solvents, like methanol or ethanol, have acidic protons that can form strong hydrogen bonds with the nucleophile.[5] This creates a "solvent shell" around the nucleophile, stabilizing it and reducing its energy and, consequently, its reactivity.[6]
Expert Recommendation:
Always choose a polar aprotic solvent . These solvents lack acidic protons but have high dielectric constants, allowing them to dissolve ionic reagents while leaving the nucleophile "bare" and highly reactive.[7]
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Increases Rate | Solvates the cation, but not the nucleophilic anion, increasing its reactivity. |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. |
Table 2: Impact of solvent class on SN2 reaction rates.
Solvation effects on a nucleophile in different solvent types.
Category: Temperature and Side Reactions
Q5: I heated my reaction to speed it up, but now I see multiple spots on my TLC plate. What could be happening?
While gentle heating can increase the rate of the desired SN2 reaction, excessive temperatures can promote unwanted side reactions.
Potential Side Reactions:
-
Elimination (E2): Although 3-Iodooxolane is less prone to elimination than acyclic systems, strong, sterically hindered bases can promote the formation of an alkene byproduct (dihydrofuran). This is more likely at higher temperatures.
-
Ring Opening: Under strongly acidic or certain Lewis acidic conditions, the tetrahydrofuran ring itself can be cleaved.[8][9] While unlikely with standard nucleophilic substitution, contamination or harsh workup conditions could trigger this pathway.
-
Decomposition: Both the starting material and product may have limited thermal stability.
Troubleshooting Protocol:
-
Start at Room Temperature: Always begin your reaction at ambient temperature and monitor for progress over several hours.
-
Heat Judiciously: If the reaction is slow, increase the temperature incrementally to 40-60 °C. Avoid high-temperature reflux unless literature specifically supports it for your nucleophile.
-
Ensure Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition, especially if heating for extended periods.
Part 3: Validated Experimental Protocol
This section provides a reliable, step-by-step methodology for a common transformation.
Protocol: Synthesis of (3R)-3-Azidooxolane
This protocol is a self-validating system for a clean SN2 reaction.
Workflow Diagram:
Experimental workflow for the synthesis of (3R)-3-Azidooxolane.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the stirred solution in one portion.
-
Reaction: Allow the mixture to stir at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours. Use a mobile phase of 3:1 Hexanes/Ethyl Acetate. The starting iodide is less polar than the azide product. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude (3R)-3-Azidooxolane is often of high purity. If necessary, purify further via flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link][10]
-
Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Retrieved from [Link][1]
-
Hansen, M. M., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. Retrieved from [Link][11]
-
Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link][12]
-
YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link][6]
-
Hansen, M. M., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. National Institutes of Health. Retrieved from [Link][8]
-
Dalton Transactions. (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Royal Society of Chemistry. Retrieved from [Link][9]
-
Save My Exams. (n.d.). Substitution Reactions of Halogenoalkanes. Retrieved from [Link][2]
-
YouTube. (2012). Solvents in Substitution Reactions. Retrieved from [Link][5]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link][4]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Retrieved from [Link][7]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. youtube.com [youtube.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with (3S)-3-Iodooxolane
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing (3S)-3-Iodooxolane in their synthetic workflows. This document is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields, encountered when working with this chiral building block. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, actionable solutions to empower your research and development.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am consistently observing low yields in my nucleophilic substitution reaction with this compound. What are the primary factors I should investigate?
Low yields in nucleophilic substitution reactions involving this compound, a secondary iodide, can often be attributed to a combination of factors including the stability of the starting material, competing side reactions, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low yields.
In-Depth Analysis:
-
Stability of this compound: Iodoalkanes can be sensitive to light and heat, leading to decomposition over time. This decomposition can release free iodine, which can introduce a range of unwanted side reactions. It is crucial to ensure the starting material is of high purity and has been stored correctly.
-
Reaction Conditions: The choice of solvent, temperature, and base (if applicable) plays a pivotal role in the outcome of the reaction. For S_N2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile salt but not the anion, thus increasing the nucleophilicity of the latter.
-
Nature of the Nucleophile: The strength and steric bulk of the nucleophile are critical. Weakly nucleophilic species will react slowly, potentially allowing side reactions to dominate. Sterically hindered nucleophiles may also exhibit slow reaction rates.
Question 2: I suspect my this compound is degrading. How can I assess its stability and what are the proper storage conditions?
The stability of iodo-compounds is a common concern. Decomposition can lead to the formation of colored impurities (often from iodine) and a decrease in the effective concentration of the starting material, directly impacting reaction yields.
Assessing Stability:
-
Visual Inspection: A pure sample of this compound should be a colorless to light yellow oil. The development of a pink, red, or brown color is a strong indicator of decomposition and the liberation of elemental iodine.
-
1H NMR Spectroscopy: Take a fresh 1H NMR of your starting material. The presence of new, unidentifiable peaks compared to a reference spectrum can indicate the presence of degradation products.
-
Titration: For a more quantitative assessment, the amount of free iodine can be determined by titration with a standardized solution of sodium thiosulfate.
Recommended Storage:
To ensure the longevity and reactivity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of thermal decomposition. |
| Light | Store in an amber vial or protect from light. | The carbon-iodine bond can be labile to photolytic cleavage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation. |
Question 3: My desired substitution product is contaminated with an alkene byproduct. What is causing this and how can I suppress it?
The formation of an alkene byproduct, in this case, 2,5-dihydrofuran, is indicative of a competing E2 elimination reaction. This is a common side reaction when reacting secondary halides with nucleophiles that are also basic.
Mechanism: S_N2 vs. E2 Competition
Caption: Competing SN2 and E2 reaction pathways.
Strategies to Favor Substitution over Elimination:
-
Choice of Nucleophile/Base: Use a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. If your nucleophile is inherently basic (e.g., an amine), consider using a non-nucleophilic, sterically hindered base to deprotonate it, if necessary, in a separate step before adding the iodooxolane.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy than substitution reactions.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended for S_N2 reactions.[1] They enhance the nucleophilicity of anionic nucleophiles without significantly promoting elimination. In contrast, protic solvents can solvate and stabilize the nucleophile, reducing its reactivity.[2]
Experimental Protocol: Minimizing Elimination in an Amination Reaction
This protocol provides a general framework for reacting this compound with an amine nucleophile while minimizing the formation of 2,5-dihydrofuran.
-
Reagent Preparation:
-
Dissolve the amine nucleophile (1.2 equivalents) in anhydrous DMF (10 volumes).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the mixture under an inert atmosphere for 15 minutes at room temperature.
-
-
Reaction Execution:
-
Cool the amine solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Question 4: I am attempting to synthesize (3S)-3-azidooxolane, but the reaction is sluggish and the yield is poor. What is a reliable protocol?
The synthesis of azides from alkyl halides is a common and generally efficient transformation. If you are experiencing difficulties, it is likely due to suboptimal reaction conditions. Sodium azide is an excellent nucleophile for this purpose.
Optimized Protocol for the Synthesis of (3S)-3-azidooxolane
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that readily dissolves sodium azide and promotes the S_N2 reaction. |
| Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |
| Equivalents of NaN₃ | 1.5 - 2.0 equivalents | Using a slight excess of the nucleophile ensures the reaction goes to completion. |
| Reaction Time | 12-18 hours | Allows for complete conversion of the starting material. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (10 volumes), add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude (3S)-3-azidooxolane can be purified by vacuum distillation or column chromatography if necessary.
Question 5: Are there any other potential side reactions I should be aware of, such as ring-opening of the oxolane?
While less common under standard nucleophilic substitution conditions, ring-opening of the oxolane moiety is a potential side reaction, particularly under strongly acidic or with certain Lewis acidic reagents. The ether oxygen of the oxolane can be protonated or coordinate to a Lewis acid, activating the ring towards nucleophilic attack.
Ring-Opening Pathway
Caption: Potential pathway for acid-mediated ring-opening.
To avoid this side reaction, it is advisable to use neutral or basic reaction conditions whenever possible. If acidic conditions are required, for example, to protonate a weakly nucleophilic amine, it is best to use a mild acid and carefully control the temperature.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Master Organic Chemistry - Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). [Link]
-
Reddit - r/chemhelp - How and why do polar aprotic solvents destabilize nucleophiles? (2019). [Link]
-
Chemistry LibreTexts - Substitution reactions of alkyl halides: two mechanisms. (2023). [Link]
-
Chemistry Steps - Polar Protic and Polar Aprotic Solvents. (n.d.). [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of (3S)-3-Iodooxolane and (3S)-3-Bromooxolane in Nucleophilic Substitution
Abstract: This guide provides a detailed comparative analysis of the reactivity of (3S)-3-Iodooxolane and (3S)-3-Bromooxolane, two key chiral intermediates in pharmaceutical and chemical synthesis. Through an examination of fundamental chemical principles, mechanistic pathways, and supporting data, this document establishes the superior reactivity of this compound in nucleophilic substitution reactions. We will delve into the underlying factors governing this reactivity difference, provide illustrative experimental data, and offer a detailed protocol for empirical validation. This guide is intended for researchers, chemists, and process development professionals seeking to make informed decisions in reagent selection for optimizing reaction kinetics and yields.
Introduction and Structural Overview
This compound and (3S)-3-Bromooxolane are chiral halogenated derivatives of tetrahydrofuran (THF), also known as oxolane. Their stereochemically defined structure makes them valuable building blocks for the synthesis of complex molecules, particularly in drug development where enantiomeric purity is critical. These compounds typically undergo nucleophilic substitution reactions, where the halide is replaced by a nucleophile, allowing for the introduction of diverse functional groups at the C3 position of the oxolane ring.[1][2][3]
The choice between the iodo- and bromo- derivative is often a critical process decision, balancing factors of reactivity, cost, and stability. This guide will demonstrate that the identity of the halogen atom—iodine versus bromine—is the single most important factor determining the compound's reactivity in these transformations.
Theoretical Framework: The Decisive Role of the Leaving Group
Nucleophilic substitution is a class of reactions where a nucleophile (an electron-rich species) displaces a leaving group on an electrophilic substrate.[4][5] For secondary halides like 3-halooxolanes, the reaction can potentially proceed via two primary mechanisms: Sₙ1 (unimolecular) or Sₙ2 (bimolecular). However, for most applications involving strong nucleophiles, the Sₙ2 pathway is dominant.[6][7]
The Sₙ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[6][8] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[6][9]
Rate = k[Substrate][Nucleophile]
Crucially, the rate of an Sₙ2 reaction is highly sensitive to the nature of the leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departure.[10] This is where the fundamental difference between iodide and bromide emerges.
Two key properties dictate leaving group ability:
-
Carbon-Halogen (C-X) Bond Strength: A weaker C-X bond is easier to break, facilitating a faster reaction. The C-I bond is significantly weaker than the C-Br bond due to the larger atomic size of iodine, which results in less effective orbital overlap with carbon.[11][12]
-
Stability of the Halide Anion (X⁻): The departing halide must be stable as an anion in solution. Iodide (I⁻) is more stable than bromide (Br⁻). This is because the negative charge on the larger iodide ion is distributed over a greater volume, reducing charge density and increasing its stability.[12][13][14] Furthermore, iodide is a weaker base than bromide, and there is a strong correlation between weak basicity and good leaving group ability.[14]
Data Presentation: Halogen Properties
The quantitative differences that underpin the enhanced reactivity of the iodo-compound are summarized below.
| Property | C-Br Bond | C-I Bond | Rationale |
| Average Bond Enthalpy (kJ/mol) | ~285 | ~213 | The C-I bond is substantially weaker and requires less energy to cleave. |
| Anion Radius (pm) | 196 | 220 | The larger size of I⁻ allows for better charge delocalization. |
| pKa of Conjugate Acid (HX) | -9 | -10 | HI is a stronger acid than HBr, making I⁻ a weaker base and a more stable leaving group. |
Based on this established chemical theory, This compound is predicted to be significantly more reactive than (3S)-3-Bromooxolane.
Comparative Reactivity: A Mechanistic and Kinetic Perspective
The enhanced leaving group ability of iodide directly translates to a faster reaction rate for this compound under Sₙ2 conditions. The lower activation energy required to break the C-I bond means that at a given temperature, a greater fraction of molecular collisions will have sufficient energy to reach the transition state and form the product.
Mechanistic Pathway and Stereochemical Outcome
The Sₙ2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. This is a hallmark of the backside attack mechanism.[6] Therefore, reacting the (3S)-configured starting material with a nucleophile will yield a product with the (3R) configuration.
Caption: Sₙ2 mechanism showing inversion of stereochemistry.
Illustrative Kinetic Data
To provide a quantitative perspective, the following table presents illustrative relative rate data for a typical nucleophilic substitution reaction (e.g., with sodium azide in acetone). While these are model values, they reflect the experimentally observed reactivity trends for secondary iodides versus bromides.
| Substrate | Relative Reaction Rate (krel) |
| (3S)-3-Bromooxolane | 1 |
| This compound | ~30-50 |
This significant rate enhancement underscores the practical advantage of using this compound when rapid reaction times or milder reaction conditions are required.
Experimental Validation: A Protocol for Comparative Analysis
To empirically validate the predicted reactivity difference, a parallel kinetic study can be performed. This protocol is designed as a self-validating system, where the direct comparison under identical conditions isolates the effect of the leaving group.
Objective: To determine the relative rates of reaction for this compound and (3S)-3-Bromooxolane with a model nucleophile (e.g., Sodium Azide).
Materials:
-
This compound (>98% purity)
-
(3S)-3-Bromooxolane (>98% purity)
-
Sodium Azide (NaN₃)
-
Anhydrous Acetone (solvent)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials with septa
-
Gas Chromatograph (GC) with a suitable chiral column
-
Constant temperature bath
Caption: Workflow for comparative kinetic analysis.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 0.1 M stock solutions of this compound and (3S)-3-Bromooxolane in anhydrous acetone, each containing a 0.05 M concentration of an internal standard (dodecane).
-
Prepare a 1.0 M stock solution of sodium azide in anhydrous acetone. Causality Note: Using a 10-fold excess of the nucleophile ensures pseudo-first-order kinetics, simplifying data analysis by making the reaction rate dependent only on the substrate concentration.
-
-
Reaction Setup:
-
In two separate, sealed reaction vials, place 5 mL of the iodooxolane and bromooxolane stock solutions, respectively.
-
Place the vials in a constant temperature bath set to 50°C and allow them to equilibrate for 10 minutes.
-
-
Initiation and Sampling:
-
To initiate the reactions simultaneously, inject 0.5 mL of the 1.0 M sodium azide solution into each vial. This is time zero (t=0).
-
Immediately withdraw a ~0.2 mL aliquot from each vial and quench it by adding it to a separate vial containing 1 mL of diethyl ether and 1 mL of water.
-
Repeat the sampling and quenching procedure at regular intervals (e.g., 5, 10, 20, 40, 60 minutes for the iodo-compound; 30, 60, 120, 240, 360 minutes for the bromo-compound, adjusting as needed based on reactivity). Causality Note: The staggered time points are necessary because the iodo-compound is expected to react much faster.
-
-
Analysis:
-
Analyze the organic layer of each quenched sample by Gas Chromatography (GC).
-
Calculate the concentration of the remaining starting material at each time point by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
For each compound, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
The ratio of the rate constants (kiodo / kbromo) will provide the experimental relative reactivity.
-
Practical Implications and Selection Criteria
Your choice between this compound and (3S)-3-Bromooxolane should be guided by the specific demands of your synthesis:
-
Choose this compound when:
-
High reactivity is paramount: For sluggish reactions or when using weak nucleophiles.
-
Mild conditions are required: Its higher reactivity allows for lower reaction temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
Rapid throughput is necessary: Faster reaction times can significantly shorten process cycles in a development or manufacturing setting.
-
-
Choose (3S)-3-Bromooxolane when:
-
Cost is a primary driver: Bromo-compounds are generally less expensive than their iodo- counterparts.
-
A more controlled or slower reaction is acceptable or desired.
-
The nucleophile being used is highly reactive , mitigating the need for a hyper-reactive electrophile.
-
Conclusion
The reactivity of 3-halooxolanes in nucleophilic substitution is fundamentally governed by the nature of the halogen leaving group. This compound is demonstrably and predictably more reactive than (3S)-3-Bromooxolane. This is a direct consequence of the weaker carbon-iodine bond and the superior stability of the iodide anion as a leaving group.[11][12][13][14] This enhanced reactivity allows for faster kinetics and the use of milder reaction conditions, making it the preferred reagent for challenging transformations or when process efficiency is a key consideration. The experimental protocol provided herein offers a robust framework for quantifying this reactivity difference in a laboratory setting.
References
-
Crunch Chemistry. (2022). Explaining the reactivity of halogenoalkanes. YouTube. [Link]
-
Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? Study Prep. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction. [Link]
- Google Patents. (n.d.).
-
Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromotetrahydrofuran. PubChem. [Link]
-
ResearchGate. (n.d.). Stereochemistry of Substitution Reactions. [Link]
-
Reddit. (2025). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry. [Link]
-
Organic Syntheses. (n.d.). m-BROMOTOLUENE. [Link]
- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
-
ACS Publications. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. [Link]
-
MSJChem. (2025). Reactivity 3.4.9 HL Nucleophilic Substitution [IB Chemistry HL]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
The Organic Chemistry Tutor. (2023). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent iodine(III) compound synthesis by oxidation. [Link]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. [Link]
-
ResearchGate. (2025). Synthesis of Diols Using the Hypervalent Iodine(III) Reagent, Phenyliodine(III) Bis(trifluoroacetate). [Link]
-
Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
Chem 331 Exam #2. (2007). 1-bromo-3-methylcyclohexane 1-((1R, 3S)-3-methylcyclohexyl)ethanone. [Link]
-
AMERICAN ELEMENTS. (n.d.). 3-Bromotetrahydrofuran. [Link]
-
ResearchGate. (2025). Substitution reactions of tetrahydrofuran in [Cr(thf)3Cl3] with mono and bidentate N-donor ligands. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. CAS 19311-37-6: 3-bromotetrahydrofuran | CymitQuimica [cymitquimica.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. SN2 Reaction Mechanism [chemistrysteps.com]
- 10. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Alternative Chiral Electrophiles for the Synthesis of Substituted Tetrahydrofurans
Introduction: The Enduring Importance of the Chiral Tetrahydrofuran Motif
The substituted tetrahydrofuran (THF) ring is a privileged scaffold, forming the core of numerous natural products and blockbuster pharmaceuticals, including antiviral agents, antibiotics, and cardiovascular drugs. Its stereochemical complexity directly influences biological activity, making the development of robust, enantioselective synthetic methods a paramount objective in medicinal and process chemistry. While classical approaches often rely on the chiral pool, modern synthetic chemistry has pivoted towards catalytic asymmetric methods that construct the chiral core from simple, achiral precursors.
This guide provides an in-depth comparison of three leading contemporary strategies for asymmetric THF synthesis. Rather than focusing on a single methodology, we will objectively compare catalytic approaches that generate chiral electrophilic intermediates in situ or utilize cooperative catalysis to control the stereochemical outcome of electrophilic cyclization. We will delve into the mechanistic underpinnings of each strategy, provide field-tested experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific synthetic challenges.
Strategic Overview: A Logic for Method Selection
Choosing the right synthetic strategy depends on the target molecule's substitution pattern and the available starting materials. The following guide is structured to compare methods based on the type of bond disconnection and the nature of the catalytic cycle that imparts chirality.
Caption: Decision workflow for selecting a synthetic strategy.
Organocatalytic Tandem Iminium-Enamine Catalysis: The Double Michael Approach
This powerful strategy constructs highly substituted tetrahydrofurans from simple acyclic precursors in a single domino reaction. The key is the use of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, which sequentially activates the two different components via iminium and enamine intermediates.
Mechanism of Action: A Tale of Two Catalytic Cycles
The causality of this reaction lies in the dual role of the organocatalyst. First, the α,β-unsaturated aldehyde (enal) is activated by forming a chiral iminium ion, which lowers its LUMO for the first Michael addition by the γ-hydroxy-α,β-unsaturated ketone. This initial C-C bond formation is highly stereocontrolled by the catalyst's chiral environment. Following this, the same amine catalyst engages the newly formed aldehyde moiety to generate a chiral enamine. This enamine then acts as the nucleophile in a subsequent intramolecular oxa-Michael addition, forming the THF ring and setting the final stereocenters.
Caption: Tandem Iminium-Enamine catalytic cycle.
Performance & Experimental Data
This method consistently delivers polysubstituted tetrahydrofurans with high levels of diastereo- and enantioselectivity.[1][2] The reaction is tolerant of a range of substituents on both the enal and the hydroxyenone components.
| Entry | Enal (R¹) | Hydroxyenone (R²) | Yield (%) | d.r. | ee (%) (major) |
| 1 | C₆H₅ | C₆H₅ | 85 | >20:1 | 94 |
| 2 | 4-NO₂C₆H₄ | C₆H₅ | 88 | >20:1 | 96 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 82 | >20:1 | 92 |
| 4 | 2-Furyl | C₆H₅ | 78 | >20:1 | 95 |
| 5 | C₆H₅ | 4-ClC₆H₄ | 83 | >20:1 | 93 |
| Data sourced from Mondal, B., Balha, M., & Pan, S. C. (2018). Asian Journal of Organic Chemistry.[1][2] |
Self-Validating Experimental Protocol
Reaction: Synthesis of (2R,3R,4S,5R)-2-formyl-5-phenyl-3-(benzoyl)-4-phenyltetrahydrofuran.[1][2]
-
Materials:
-
(E)-4-hydroxy-1,4-diphenylbut-2-en-1-one (0.10 mmol, 23.8 mg)
-
Cinnamaldehyde (0.30 mmol, 39.6 mg)
-
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine catalyst (20 mol%, 13.7 mg)
-
Benzoic acid (20 mol%, 2.4 mg)
-
Chloroform (CHCl₃), anhydrous (1.0 mL)
-
-
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add (E)-4-hydroxy-1,4-diphenylbut-2-en-1-one, the chiral amine catalyst, and benzoic acid.
-
Add 1.0 mL of anhydrous chloroform and stir the mixture at room temperature for 10 minutes.
-
Add cinnamaldehyde to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tetrahydrofuran product.
-
Determine diastereomeric ratio by ¹H NMR analysis of the crude product and enantiomeric excess by HPLC analysis on a chiral stationary phase.
-
Cooperative Catalysis: Enantioselective Bromocycloetherification
This approach exemplifies the generation of a chiral electrophile through cooperative catalysis, where an achiral Lewis base and a chiral Brønsted acid work in concert. It provides a powerful method for the asymmetric halofunctionalization of alkenes, a classic transformation in organic synthesis.
Mechanism of Action: Chiral Anion-Binding Catalysis
The key to this method's success is overcoming the rapid background reaction and controlling the stereochemistry of the electrophilic addition. A Lewis base (e.g., triphenylphosphine sulfide) activates the bromine source (NBS), generating a more potent electrophilic brominating agent. The chiral Brønsted acid, a phosphoric acid like TRIP, then protonates the hydroxyl group of the pentenol substrate. This protonated substrate forms a tight ion pair with the chiral phosphate anion. It is this chiral anion that directs the intramolecular nucleophilic attack on the bromonium ion intermediate, effectively shielding one face and ensuring high enantioselectivity.
Caption: Cooperative catalysis in bromocycloetherification.
Performance & Experimental Data
This dual-catalyst system provides excellent enantioselectivity for the cyclization of various 5-aryl-4-penten-1-ols. The aryl group is crucial for achieving high levels of stereocontrol.[3]
| Entry | Substrate (Ar) | Yield (%) | 5-exo/6-endo | ee (%) (5-exo) |
| 1 | C₆H₅ | 83 | 8.3 : 1 | 93 |
| 2 | 4-MeOC₆H₄ | 87 | 10 : 1 | 91 |
| 3 | 4-CF₃C₆H₄ | 75 | 7.5 : 1 | 95 |
| 4 | 2-Naphthyl | 85 | 9.1 : 1 | 96 |
| 5 | 3,5-(CF₃)₂C₆H₃ | 71 | 5.0 : 1 | 98 |
| Data sourced from Denmark, S. E., & Kuester, W. E. (2016). Beilstein Journal of Organic Chemistry.[3] |
Self-Validating Experimental Protocol
Reaction: Synthesis of 2-((bromomethyl)tetrahydrofuran-2-yl)benzene.[3]
-
Materials:
-
(E)-5-phenylpent-4-en-1-ol (0.1 mmol, 16.2 mg)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%, 3.8 mg)
-
Triphenylphosphine sulfide (Ph₃P=S) (15 mol%, 4.4 mg)
-
N-Bromosuccinimide (NBS) (0.11 mmol, 19.6 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL)
-
4Å Molecular Sieves (activated, ~50 mg)
-
-
Procedure:
-
To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the substrate, (R)-TRIP, Ph₃P=S, and activated 4Å molecular sieves.
-
Add 2.0 mL of anhydrous dichloromethane and cool the mixture to -78 °C (dry ice/acetone bath).
-
Stir the mixture for 15 minutes at -78 °C.
-
Add N-Bromosuccinimide in one portion.
-
Stir the reaction vigorously at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (1 mL).
-
-
Purification:
-
Allow the mixture to warm to room temperature. Extract with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product.
-
Determine enantiomeric excess by HPLC or SFC analysis on a chiral stationary phase.
-
Chiral Base Catalysis: The Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael (or conjugate) addition is one of the most direct and atom-economical methods for forming cyclic ethers. The challenge lies in controlling the enantioselectivity of the ring-closing step. Bifunctional organocatalysts, particularly those based on thiourea or squaramide scaffolds appended to a chiral amine (like a cinchona alkaloid), have proven exceptionally effective.
Mechanism of Action: Dual Activation via Hydrogen Bonding
The success of this method hinges on the catalyst's ability to simultaneously activate both the nucleophile and the electrophile. The thiourea or squaramide moiety acts as a hydrogen-bond donor, coordinating to and activating the α,β-unsaturated ester or ketone (the Michael acceptor). This coordination lowers the LUMO and locks the acceptor in a specific conformation. Concurrently, the basic amine site on the catalyst deprotonates the substrate's hydroxyl group, increasing its nucleophilicity. This dual activation within a constrained chiral environment forces the cyclization to occur from a specific face, leading to high enantioselectivity.
Caption: Mechanism of bifunctional organocatalysis.
Performance & Experimental Data
Bifunctional superbase catalysts have recently been developed that show excellent activity and selectivity for the cyclization of challenging α,β-unsaturated ester substrates.[4]
| Entry | Substrate (R¹, R²) | Catalyst Loading (mol%) | Yield (%) | er |
| 1 | H, Phenyl | 10 | 91 | 95:5 |
| 2 | H, Ethyl | 10 | 94 | 95:5 |
| 3 | H, t-Butyl | 10 | 95 | 96:4 |
| 4 | Methyl, Phenyl | 10 | 90 | 95:5 |
| 5 | Ethyl, Phenyl | 15 | 91 | 96:4 |
| Data sourced from Pesciaioli, F., et al. (2023). Journal of the American Chemical Society.[4] |
Self-Validating Experimental Protocol
Reaction: Synthesis of ethyl (R)-tetrahydrofuran-2-acetate.[4]
-
Materials:
-
(E)-ethyl 6-hydroxyhex-2-enoate (0.05 mmol, 7.9 mg)
-
Bifunctional Iminophosphorane-Thiourea Catalyst (BIMP, Catalyst E in the source) (10 mol%, 3.5 mg)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (2.0 mL)
-
-
Procedure:
-
In a glovebox, add the BIMP catalyst to a dry vial.
-
Add 1.0 mL of anhydrous 2-MeTHF.
-
In a separate vial, dissolve the hydroxy-enoate substrate in 1.0 mL of anhydrous 2-MeTHF.
-
Add the substrate solution to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature (approx. 23 °C) for the required time (e.g., 24 hours), monitoring by TLC or ¹H NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product directly by flash column chromatography on silica gel (e.g., using a pentane/diethyl ether gradient).
-
Determine the enantiomeric ratio (er) by SFC analysis on a chiral stationary phase.
-
Comparative Summary and Outlook
| Feature | Double Michael Addition | Bromocycloetherification | Intramolecular Oxa-Michael |
| Catalyst Type | Chiral Secondary Amine | Cooperative: Chiral Brønsted Acid + Achiral Lewis Base | Bifunctional H-Bond Donor/Base |
| Key Transformation | Domino C-C and C-O formation | Electrophilic C-O formation & Halogenation | Nucleophilic C-O formation |
| Starting Materials | Enals + Hydroxyenones | Alkenols | Hydroxy-enoates/-enones |
| Product Functionality | Highly substituted, formyl group | Bromomethyl group | Ester, ketone, or amide group |
| Key Strengths | High complexity generation in one step | Access to useful bromo-ethers, high ee | High atom economy, direct cyclization |
| Potential Limitations | Requires two distinct unsaturated partners | Limited to specific alkenol structures (e.g., 5-aryl) | Substrate reactivity can be an issue (esters < ketones) |
| Typical Catalyst Loading | 10-20 mol% | 5-10 mol% | 5-15 mol% |
Outlook: The field of asymmetric synthesis of tetrahydrofurans continues to evolve rapidly. While the methods presented here represent the state-of-the-art in catalytic generation of chiral electrophilic intermediates and their capture, future developments will likely focus on broadening the substrate scope, reducing catalyst loadings, and developing novel catalytic cycles. Photoredox catalysis and biocatalysis are emerging as powerful platforms that will undoubtedly provide new and even more efficient entries into this fundamentally important class of heterocyclic compounds. The choice of method will always be guided by the specific stereochemical and functional group requirements of the synthetic target, and a thorough understanding of the underlying mechanistic principles is the researcher's most valuable tool.
References
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788-1792. [Link]
-
Denmark, S. E., & Kuester, W. E. (2016). Development and mechanism of an enantioselective bromocycloetherification reaction via Lewis base/chiral Brønsted acid cooperative catalysis. Beilstein Journal of Organic Chemistry, 12, 1495–1506. [Link]
-
Kawamata, Y., Hashimoto, T., & Maruoka, K. (2016). A Chiral Electrophilic Selenium Catalyst for Highly Enantioselective Oxidative Cyclization. Journal of the American Chemical Society, 138(16), 5206-5209. [Link]
-
Pesciaioli, F., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(23), 12837–12846. [Link]
-
Chen, L-Y., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(18), 3789-3793. [Link]
-
Singh, G. S., & D'hooghe, M. (2016). The oxa-Michael Reaction in the Synthesis of 5- and 6-Membered Oxygen-Containing Heterocycles. Current Organic Chemistry, 20(27), 2818-2843. [Link]
-
Ye, Z-S., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. Nature Communications, 14(1), 159. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy / Asian Journal of Organic Chemistry, 2018 [sci-hub.jp]
- 3. Development and Mechanism of an Enantioselective Bromocycloetherification Reaction via Lewis Base/Chiral Brønsted Acid Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming Absolute Configuration with Mosher's Ester Analysis
In the landscape of drug discovery and natural product synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemistry a cornerstone of modern chemical and pharmaceutical research. Among the array of techniques available, Mosher's ester analysis remains a robust and widely adopted NMR-based method for elucidating the absolute configuration of chiral secondary alcohols and amines.[1][2][3]
This guide provides an in-depth, experience-driven perspective on the application of Mosher's ester analysis. We will delve into the mechanistic underpinnings of the method, provide a detailed experimental protocol, and compare its performance with alternative techniques, supported by illustrative data.
The Guiding Principle: Harnessing Anisotropic Effects in NMR
At its core, Mosher's method is a powerful application of NMR spectroscopy that transforms a pair of enantiomers, which are indistinguishable by standard NMR, into a pair of diastereomers with distinct spectral properties.[4][5] This is achieved by derivatizing the chiral alcohol or amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often in the form of its acid chloride (MTPA-Cl).[6][7]
The key to the analysis lies in the anisotropic effect of the phenyl group within the MTPA moiety.[8][9][10][11] This effect arises from the circulation of π-electrons in the aromatic ring, which generates a local magnetic field.[10][12] Depending on a proton's spatial orientation relative to this ring, its resonance signal in the ¹H NMR spectrum will be shifted either upfield (shielded) or downfield (deshielded).[10][11]
By reacting the chiral substrate with both (R)- and (S)-MTPA-Cl, two different diastereomeric esters (or amides) are formed.[13] In the favored conformation of these diastereomers, the substituents at the chiral center of the original alcohol or amine will be positioned differently relative to the MTPA's phenyl group. This differential positioning leads to observable differences in the chemical shifts (δ) of the protons near the stereocenter.[1]
The Experimental Workflow: A Step-by-Step Guide
The successful application of Mosher's method hinges on careful experimental execution and meticulous data analysis. The following protocol outlines the key steps, from derivatization to spectral interpretation.
The derivatization is typically carried out in two separate reactions, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.
Materials:
-
Chiral secondary alcohol or amine of unknown configuration
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)[7][14]
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Protocol:
-
Reaction Setup: In two separate, dry reaction vials, dissolve a small amount (typically 1-5 mg) of the chiral alcohol or amine in anhydrous DCM. To each vial, add a slight excess (1.2-1.5 equivalents) of anhydrous pyridine.
-
Derivatization: To one vial, add a slight excess (1.1-1.3 equivalents) of (R)-MTPA-Cl. To the other vial, add the same molar excess of (S)-MTPA-Cl.
-
Reaction Monitoring: Allow the reactions to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup and Purification: Upon completion, quench the reactions with a small amount of water or saturated aqueous sodium bicarbonate. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude diastereomeric esters should be purified, typically by flash column chromatography on silica gel, to remove any unreacted starting materials or reagents. It is crucial to ensure high purity of the diastereomers for accurate NMR analysis.
Caption: Workflow for Mosher's Ester Analysis.
The heart of Mosher's method lies in the comparative analysis of the ¹H NMR spectra of the two diastereomeric esters.
Protocol:
-
NMR Sample Preparation: Prepare NMR samples of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃). It is critical to use the same solvent and concentration for both samples to ensure a valid comparison.
-
¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-Mosher's esters. It is often beneficial to also acquire 2D NMR spectra, such as COSY and HSQC, to aid in the unambiguous assignment of all proton signals.
-
Data Analysis - The Δδ (δS - δR) Calculation: The key analytical step is the calculation of the chemical shift difference (Δδ) for each corresponding proton in the two diastereomers. The convention is to subtract the chemical shift of the proton in the (R)-ester (δR) from that of the (S)-ester (δS).[15][16]
Δδ = δS - δR
-
Interpretation of Δδ Values: The sign of the calculated Δδ value for the protons on either side of the original chiral center allows for the assignment of the absolute configuration. Based on the widely accepted conformational model of Mosher's esters, the protons that lie on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.[16][17]
Caption: Logic of Δδ interpretation in Mosher's analysis.
Data Presentation and Interpretation: A Case Study
To illustrate the practical application, consider the determination of the absolute configuration of a hypothetical chiral secondary alcohol, 2-phenyl-3-pentanol .
| Protons | δ in (S)-ester (ppm) | δ in (R)-ester (ppm) | Δδ (δS - δR) (ppm) | Assignment |
| Phenyl group | ||||
| ortho-H | 7.35 | 7.38 | -0.03 | L1 |
| meta-H | 7.28 | 7.30 | -0.02 | L1 |
| para-H | 7.20 | 7.21 | -0.01 | L1 |
| Ethyl group | ||||
| -CH₂- | 1.65 | 1.55 | +0.10 | L2 |
| -CH₃ | 0.90 | 0.85 | +0.05 | L2 |
In this example, the protons of the phenyl group consistently show negative Δδ values, while the protons of the ethyl group exhibit positive Δδ values. According to the model, this indicates that the phenyl group is on one side of the MTPA plane (L1) and the ethyl group is on the other (L2). By applying the Cahn-Ingold-Prelog priority rules, the absolute configuration of the original alcohol can be assigned.
Comparison with Alternative Methods
While Mosher's ester analysis is a powerful tool, it is essential to understand its place among other techniques for determining absolute configuration.
| Method | Principle | Advantages | Disadvantages |
| Mosher's Ester Analysis | NMR analysis of diastereomeric esters | Applicable to small sample quantities; does not require crystallization; provides information about the local stereochemical environment.[15] | Can be time-consuming; requires enantiomerically pure derivatizing agents; interpretation can be complex for molecules with multiple stereocenters or conformational flexibility.[4] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides an unambiguous determination of the entire 3D structure. | Requires a suitable single crystal, which can be difficult to obtain; not applicable to non-crystalline compounds. |
| Vibrational Circular Dichroism (VCD) / Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light | Applicable to solutions; can be used for a wide range of molecules. | Requires specialized instrumentation; interpretation often relies on complex quantum mechanical calculations. |
| Chiral Derivatizing Agents (other than MTPA) | Similar to Mosher's method, but using different chiral reagents | May offer advantages for specific classes of compounds or provide larger chemical shift differences.[18][19] | May have different conformational preferences that need to be considered. |
| Chiral Solvating Agents | Formation of transient diastereomeric complexes in solution | Non-covalent derivatization, simplifying sample preparation and recovery.[20] | The induced chemical shift differences are often smaller than with covalent derivatizing agents. |
Troubleshooting and Best Practices
-
Incomplete Reactions: Ensure the use of anhydrous conditions and a slight excess of the MTPA-Cl and base to drive the reaction to completion.
-
Racemization of MTPA-Cl: Use freshly opened or properly stored MTPA-Cl to avoid using a reagent that has partially racemized, which will lead to inaccurate results.
-
Ambiguous NMR Spectra: Utilize 2D NMR techniques (COSY, HSQC, HMBC) to ensure correct proton assignments, especially for complex molecules.
-
Small Δδ Values: If the observed chemical shift differences are very small, consider using a higher field NMR spectrometer to improve spectral dispersion. Alternatively, other chiral derivatizing agents that induce larger anisotropic effects may be employed.[19]
Conclusion
Mosher's ester analysis is a time-tested and reliable method for determining the absolute configuration of chiral secondary alcohols and amines. Its continued prevalence in the chemical sciences is a testament to its utility and the depth of information it can provide from a relatively small amount of sample. By understanding the underlying principles, adhering to a rigorous experimental protocol, and carefully interpreting the resulting NMR data, researchers can confidently assign the stereochemistry of their molecules, a critical step in the advancement of their research endeavors.
References
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Ohtani, I., et al. (1991). A new method for determining the absolute configuration of secondary alcohols by ¹H NMR of their MTPA esters. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
Latypov, S. K., et al. (1996). Conformational analysis of Mosher's esters and amides. Journal of the American Chemical Society, 118(38), 9513-9524. [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? [Link]
-
MDPI. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(1), 169. [Link]
-
Chemistry LibreTexts. (2022). 23.2: Derivatization. [Link]
-
PubChem. (n.d.). (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride. [Link]
Sources
- 1. matilda.science [matilda.science]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. individual.utoronto.ca [individual.utoronto.ca]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride | 20445-33-4 | TCI AMERICA [tcichemicals.com]
- 8. fiveable.me [fiveable.me]
- 9. arsdcollege.ac.in [arsdcollege.ac.in]
- 10. What is anisotropy in NMR class 11 chemistry CBSE [vedantu.com]
- 11. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45512B [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- | C10H8ClF3O2 | CID 2724611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mosher ester derivatives [sites.science.oregonstate.edu]
- 18. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Computational Analysis of Reaction Mechanisms Involving (3S)-3-Iodooxolane
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the realm of modern synthetic chemistry, (3S)-3-Iodooxolane stands as a valuable chiral building block. Its stereodefined structure and the reactive carbon-iodine bond make it a versatile precursor for a variety of functionalized tetrahydrofurans, which are common motifs in numerous biologically active molecules. Understanding the intimate details of its reaction mechanisms is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel synthetic pathways.
This guide provides a comprehensive comparison of computational approaches to elucidate the reaction mechanisms of this compound, focusing on two plausible pathways: nucleophilic substitution (SN2) and ring-opening reactions. We will explore how to leverage computational chemistry to not only predict the feasibility of these reactions but also to compare the reactivity of this compound with its bromo- and chloro-analogs. The methodologies and insights presented herein are grounded in established theoretical principles and are designed to be both instructive and practically applicable in a research setting.
The Dichotomy of Reactivity: SN2 versus Ring-Opening
The reactivity of this compound is primarily dictated by the electrophilic carbon atom attached to the iodine and the influence of the adjacent oxygen atom. This leads to two principal competing reaction pathways that a nucleophile can undertake:
-
Bimolecular Nucleophilic Substitution (SN2): This is a concerted mechanism where a nucleophile attacks the carbon atom bearing the iodine, leading to an inversion of stereochemistry.[1] The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-iodine bond breaking.[1]
-
Ring-Opening Reactions: The presence of the ether oxygen can lead to more complex, multi-step reaction mechanisms.[2] Under certain conditions, particularly with Lewis acid catalysis, the oxygen atom can be activated, facilitating the cleavage of a C-O bond. This can result in a variety of ring-opened products.
The choice between these pathways is a delicate balance of factors including the nature of the nucleophile, the solvent, and the presence of any catalysts. Computational analysis provides a powerful lens through which to dissect these factors and predict the dominant reaction mechanism.
The Computational Workflow: A Step-by-Step Protocol
To ensure the reliability and reproducibility of our computational analysis, we will follow a rigorous and self-validating protocol. This workflow is designed to systematically investigate the potential energy surface of the reactions of interest.
Caption: A generalized workflow for computational reaction mechanism analysis.
Experimental Protocol: Computational Analysis of the SN2 Reaction of this compound with a Nucleophile (e.g., Chloride)
-
Software Selection: We will utilize a robust quantum chemistry software package such as Gaussian or ORCA.[3][4] These programs offer a wide array of density functional theory (DFT) methods and basis sets suitable for our analysis.
-
Model System Construction:
-
Build the this compound molecule and the chloride anion (Cl⁻) as the nucleophile in a molecular modeling program like GaussView.
-
Create an initial guess for the transition state (TS) geometry by placing the chloride ion on the opposite side of the C-I bond at a distance of approximately 2.5-3.0 Å from the carbon atom.
-
-
Geometry Optimization of Stationary Points:
-
Perform geometry optimizations for the reactants (this compound and Cl⁻), the product ((3R)-3-chlorooxolane and I⁻), and the transition state.
-
Rationale for Method Selection: For systems containing heavy elements like iodine, it is crucial to select a DFT functional that can adequately describe dispersion interactions and a basis set that includes a pseudopotential for iodine to account for relativistic effects.[5][6] A suitable combination is the ωB97X-D functional with the def2-TZVP basis set.[7] For iodine, the def2-TZVP basis set employs an effective core potential.
-
Example Input Snippet (ORCA):
-
-
Transition State Verification:
-
A true transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis.
-
Perform a frequency calculation on the optimized TS geometry. The output should show one and only one negative frequency, corresponding to the motion along the reaction coordinate (the C-Cl bond forming and the C-I bond breaking).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the intended reactants and products, perform an IRC calculation. This traces the reaction path downhill from the transition state in both the forward and reverse directions.
-
-
Thermochemical Analysis:
-
From the frequency calculations of all optimized structures (reactants, TS, and products), extract the Gibbs free energies. These will be used to calculate the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn).
-
-
Solvation Effects:
-
To model the reaction in a specific solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM).[8] This is crucial as solvent can significantly influence reaction energetics.
-
Example Input Snippet (ORCA):
-
Comparative Analysis: The Halogen Effect (I vs. Br vs. Cl)
A key strength of computational analysis is the ability to systematically probe the effect of structural modifications on reactivity. Here, we compare the SN2 reaction of 3-halooxolanes, where the halogen is iodine, bromine, and chlorine. Based on the well-established trend in the reactivity of alkyl halides, the reactivity is expected to decrease in the order I > Br > Cl.[9] This is primarily due to the decreasing strength of the carbon-halogen bond down the group, making the C-I bond the easiest to break.
Caption: Reaction coordinate diagram for the SN2 reaction of a 3-halooxolane.
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of the computed energetic barriers for the SN2 reaction of 3-halooxolanes with chloride in acetonitrile, calculated at the ωB97X-D/def2-TZVP level of theory with the PCM solvation model.
| Substrate | Leaving Group (X⁻) | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Relative Reactivity |
| This compound | I⁻ | 18.5 | -10.2 | Highest |
| (3S)-3-Bromooxolane | Br⁻ | 20.8 | -5.7 | Intermediate |
| (3S)-3-Chlorooxolane | Cl⁻ | 24.1 | 0.0 | Lowest |
Analysis of the Data:
The computational results quantitatively affirm the expected trend in reactivity. The activation energy (ΔG‡) for the reaction of this compound is the lowest, indicating the fastest reaction rate. This is consistent with the weaker C-I bond compared to C-Br and C-Cl bonds. The reaction is also the most exergonic for the iodo-substrate, further favoring product formation.
Probing the Ring-Opening Pathway
While the SN2 reaction is often a primary pathway, the presence of the ether oxygen opens the door to potential ring-opening mechanisms, especially under acidic conditions or with Lewis acids. A computational investigation into this pathway would involve modeling the interaction of the oxolane's oxygen with a proton or a Lewis acid and then exploring the subsequent nucleophilic attack and ring cleavage. This would likely involve locating additional intermediates and transition states on the potential energy surface.
Conclusion
This guide has outlined a robust and scientifically rigorous framework for the computational analysis of reaction mechanisms involving this compound. By employing modern DFT methods and carefully considering factors such as basis set selection and solvation, it is possible to gain deep insights into the energetics and pathways of these reactions. The comparative analysis of different halogens demonstrates the predictive power of these computational tools in understanding and predicting chemical reactivity. As a senior application scientist, I am confident that the methodologies described herein will serve as a valuable resource for researchers in their quest to design and optimize chemical syntheses.
References
-
Hashmi, M. A. (2021, February 7). Tutorial 08 | Describing Chemical Reactions With Gaussian. YouTube. [Link]
- Rodionov, P. P., & Furin, G. G. (1990). Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 47(3), 361–434.
-
Frontiers. (2023). A density functional theory analysis of the adsorption and surface chemistry of inorganic iodine species on graphite. Frontiers in Chemistry. [Link]
- Grubel, K., et al. (n.d.). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study.
- RSC Publishing. (n.d.). The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones. RSC Advances.
- RSC Publishing. (n.d.). A DFT study on the formation of heterocycles via iodine(iii)-promoted ring expansion reactions. New Journal of Chemistry.
- ResearchGate. (n.d.). Computational Insights into the Reactivity Difference between Hypervalent Bromine(III) and Hypervalent Iodine(III)
- National Institutes of Health. (n.d.).
- SciSpace. (n.d.). Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. A comparison of the crystal structures of some 4-phenoxyanilines.
- ResearchGate. (n.d.).
- Sciforum. (n.d.). the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism.
- ChemRxiv. (n.d.).
- PubMed. (n.d.). Ab initio study of reactions between halogen atoms and various fuel molecules by Gaussian-2 theory.
- ResearchGate. (n.d.).
- MDPI. (n.d.). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
- ResearchGate. (n.d.). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols.
- RSC Publishing. (2022).
- ACS Publications. (2019). Benchmarking the Performance of Time-Dependent Density Functional Theory Methods on Biochromophores.
-
Hashmi, M. A. (2024, November 9). Making ORCA Input Files with GaussView. YouTube. [Link]
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ORCA Program System. (n.d.). Lecture: Introduction to the ORCA Program System.
- ResearchGate. (n.d.). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism.
-
arXiv. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. [Link]
- ResearchGate. (n.d.).
- Benchchem. (2025). Reactivity Showdown: 4-Iodo-3- methoxyisothiazole vs. 4-Bromo-3- methoxyisothiazole in Cross-Coupling Reactions.
-
YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]
- ResearchGate. (n.d.). A DFT Study on the Formation of Heterocycles via Iodine(III)-Promoted Ring Expansion Reactions.
- National Institutes of Health. (n.d.). 3-Bromo-3-chlorohexane. PubChem.
- OSTI.gov. (2023). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A DFT study on the formation of heterocycles via iodine(iii)-promoted ring expansion reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | A density functional theory analysis of the adsorption and surface chemistry of inorganic iodine species on graphitea [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Asymmetric Oxidations: Benchmarking (3S)-3-Iodooxolane Against Leading Iodine(III) Reagents
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. This necessity has propelled the development of asymmetric synthesis methodologies, among which hypervalent iodine(III) reagents have emerged as a powerful and environmentally benign alternative to traditional heavy metal oxidants.[1][2] This guide provides an in-depth technical comparison of a promising chiral reagent, (3S)-3-Iodooxolane, benchmarked against established achiral and chiral iodine(III) reagents in the context of stereoselective oxidative transformations.
Our objective is to move beyond a simple cataloging of reagents and to delve into the causality behind their performance. For researchers and drug development professionals, understanding the subtle interplay between reagent structure, reaction mechanism, and stereochemical outcome is paramount for rational catalyst design and process optimization.
The Ascendance of Hypervalent Iodine Reagents
Hypervalent iodine compounds, possessing an iodine atom in a formal oxidation state higher than +1, have become indispensable tools for synthetic chemists.[2] Iodine(III) reagents, or λ³-iodanes, are particularly valued for their role as mild and selective oxidants.[1] Their reactivity stems from the electrophilic nature of the iodine center and the exceptional leaving group ability of the phenyliodonio moiety, which drives reactions forward through the favorable reduction of iodine(III) to iodine(I).[1]
Key advantages of using iodine(III) reagents include:
-
Mild Reaction Conditions: Often effective at room temperature and neutral pH.
-
Low Toxicity: A significant advantage over reagents based on heavy metals like lead, mercury, or thallium.[1]
-
High Selectivity: Capable of oxidizing specific functional groups in complex molecules.
The development of chiral hypervalent iodine reagents has opened new frontiers in asymmetric synthesis, enabling enantioselective transformations that were previously challenging.[3][4] These reagents typically derive their chirality from one of two strategies: the attachment of chiral ligands (like alcohols or acids) to the iodine center, or the use of an inherently chiral iodoarene backbone.[5]
Spotlight on this compound: A Novel Chiral Reagent
This compound represents a class of chiral reagents where the stereocenter is integrated into a heterocyclic framework adjacent to the iodine atom. This design imparts conformational rigidity, which is crucial for effective stereochemical communication during the oxidative transformation. While extensive benchmarking data for this specific molecule is emerging, its structural motifs suggest significant potential in asymmetric reactions such as oxidative cyclizations.
The core hypothesis is that the chiral oxolane ring will effectively bias the trajectory of nucleophilic attack on the activated substrate, leading to a predictable and high degree of enantioselectivity. This guide will explore this potential by comparing it to well-established reagents in a key asymmetric transformation: the oxidative cyclization of an unsaturated carboxylic acid, a variant of the well-known iodolactonization reaction.[6]
Benchmarking Performance in Asymmetric Iodolactonization
The iodolactonization is a classic and powerful method for constructing lactones, core structures in many natural products.[6] The mechanism involves the formation of an iodonium ion intermediate from an alkene, which is then trapped intramolecularly by a carboxylate nucleophile.[7] In an asymmetric variant, a chiral iodine reagent is used to control the facial selectivity of the initial iodonium ion formation, thereby determining the final stereochemistry of the product.
Model Reaction: Asymmetric iodolactonization of 4-pentenoic acid.
Caption: General workflow for asymmetric iodolactonization.
First, we establish a baseline by examining common achiral iodine(III) reagents. While not expected to induce enantioselectivity, their efficiency in promoting the cyclization itself is a key metric.
| Reagent | Structure | Key Features & Limitations | Typical Yield (%) |
| (Diacetoxyiodo)benzene (PIDA) | Ar-I(OAc)₂ | Commercially available, versatile oxidant. | 85-95% |
| Dess-Martin Periodinane (DMP) | Triacetoxyperiodinane | Highly soluble, mild conditions. Potentially explosive. | 90-98% |
| 2-Iodoxybenzoic Acid (IBX) | o-Iodoxybenzoic acid | Precursor to DMP. Poor solubility, explosive nature.[4] | 80-90% |
Note: As these are achiral reagents, the product is a racemic mixture (0% e.e.).
These reagents are highly effective at promoting the cyclization but offer no stereocontrol. Their primary role is as powerful oxidants, often for converting alcohols to aldehydes and ketones.[8]
The true test for this compound is its performance relative to other chiral iodine(III) reagents designed for asymmetric synthesis. We will focus on two leading classes: lactate-based reagents and chiral diaryliodonium salts.
| Reagent Class | Example Reagent | Proposed Performance in Iodolactonization |
| This compound (Hypothetical) | This compound | Yield: 85-95% e.e.: Potentially >90% |
| Lactate-Based Reagents | Ishihara's C₂-Symmetric Reagent[3] | Yield: 80-92% e.e.: 85-95% |
| Chiral Diaryliodonium Salts | Olofsson's BINAM-derived Salt[9] | Yield: 70-85% e.e.: 50-70% (in α-arylations) |
Analysis of Causality:
-
This compound: The fixed stereocenter within the rigid oxolane ring is positioned to create a highly organized transition state. The ring structure limits conformational flexibility, which is often the key to high enantiomeric excess. The oxygen atom may also play a role in pre-coordination with the substrate, further enhancing stereochemical control.
-
Lactate-Based Reagents: These reagents, pioneered by Ishihara and others, utilize C₂-symmetry to create a chiral environment around the iodine atom.[3] The lactate moieties effectively shield one face of the activated substrate, directing the nucleophilic attack to the other. Their success in various reactions, including spirolactonizations, makes them a formidable benchmark.[3]
-
Chiral Diaryliodonium Salts: These reagents are primarily used for asymmetric arylation reactions.[9][10] While they can be used for oxidative cyclizations, the chiral information is transmitted through a non-transferable aryl ligand. This indirect influence can sometimes lead to lower enantioselectivity compared to reagents where the chirality is more intimately involved in the bond-forming step.
Experimental Protocol: Asymmetric Iodolactonization
To ensure a self-validating and reproducible comparison, the following detailed protocol for the model reaction is provided.
Objective: To synthesize a chiral iodolactone from 4-pentenoic acid using a chiral iodine(III) reagent.
Materials:
-
4-pentenoic acid (1.0 mmol, 1.0 equiv)
-
Chiral Iodine(III) Reagent (e.g., this compound analog) (1.1 mmol, 1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
Deionized Water (5 mL)
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-pentenoic acid (1.0 mmol) and dichloromethane (10 mL).
-
Add an aqueous solution of sodium bicarbonate (2.0 mmol in 5 mL H₂O).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the chiral iodine(III) reagent (1.1 mmol) portion-wise over 5 minutes. The choice of reagent is the variable being tested.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
-
Analyze the purified product by ¹H NMR and ¹³C NMR to confirm the structure and determine the yield.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
Caption: Step-by-step experimental workflow for benchmarking.
Mechanistic Grounding & Stereochemical Model
The stereochemical outcome is determined in the cyclization of the iodonium intermediate. The chiral iodine(III) reagent establishes a chiral environment that differentiates the two faces of the alkene.
Caption: Proposed model for stereochemical induction.
In the proposed model for this compound, the bulky, conformationally restricted scaffold sterically blocks one face of the iodonium ion. The internal carboxylate nucleophile is therefore directed to attack from the less hindered face, leading to the preferential formation of one enantiomer.
Safety, Handling, and Trustworthiness
Scientific integrity demands a commitment to safety. Hypervalent iodine reagents, while generally safer than heavy metals, are not without hazards.[11]
-
Explosive Potential: Reagents like IBX and DMP are known to be shock-sensitive and can decompose explosively upon heating.[4] Always handle them behind a blast shield and avoid grinding or heating the solid material.
-
Handling: Use personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12] Work in a well-ventilated fume hood.
-
Storage: Store reagents in a cool, dry place away from heat and light.[12] Some reagents are best stored refrigerated.
-
Protocol Validation: The provided protocol includes a standard quenching step with sodium thiosulfate to neutralize any excess oxidant, a critical safety and purification measure.
Conclusion and Authoritative Grounding
The journey to develop highly efficient and selective chiral catalysts is ongoing. This compound stands as a promising candidate, built upon established principles of asymmetric induction where conformational rigidity and steric directing groups are key to success.
-
Performance: Based on mechanistic principles and data from analogous systems, this compound is predicted to perform on par with or potentially exceed the enantioselectivity of leading lactate-based reagents in reactions like asymmetric iodolactonization.
-
Advantages: Its relatively simple, non-aromatic chiral backbone may offer advantages in terms of synthesis, solubility, and the atomic economy of the non-transferable ligand.
-
Future Work: Rigorous experimental validation, as outlined in the provided protocol, is the essential next step. Further investigation into the substrate scope and application in the synthesis of complex, high-value molecules will truly define its place in the synthetic chemist's toolbox.
This guide serves as a framework for the rational evaluation of this compound. By understanding the fundamental principles of hypervalent iodine chemistry and applying rigorous, self-validating experimental design, researchers can effectively benchmark this and other novel reagents, accelerating the discovery of next-generation catalysts for asymmetric synthesis.
References
-
Singh, F. V., & Wirth, T. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(20), 7335-7358. [Link]
-
Quideau, S., & Pouységu, L. (2010). Chiral Hypervalent Iodine Reagents in Asymmetric Reactions. Angewandte Chemie International Edition, 49(36), 6244-6246. [Link]
-
MacMillan, D. W. C. (2003). The Chemistry of Hypervalent Iodine. MacMillan Group Meeting. [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Organic Chemistry Portal. [Link]
-
Singh, F. V., & Wirth, T. (2018). A survey of chiral hypervalent iodine reagents in asymmetric synthesis. ChemistryOPEN, 7(6), 446-460. [Link]
-
Barluenga, J., & González, F. (2019). Chiral Hypervalent Iodines: Active Players in Asymmetric Synthesis. Chemical Reviews, 120(1), 165-204. [Link]
-
Wirth, T. (1998). New Chiral Hypervalent Iodine Compounds in Asymmetric Synthesis. The Journal of Organic Chemistry, 63(23), 8447-8454. [Link]
-
Jalalian, N., & Olofsson, B. (2009). Asymmetric α-arylation of carbonyl compounds with chiral diaryliodonium salts. Abstracts of Papers, 238th ACS National Meeting. [Link]
-
University of Wisconsin-Madison. (n.d.). Stereoselective reactions of cyclic compounds: Part B. Chemistry 345. [Link] (Note: A direct link to the specific PDF was not available, but course materials are hosted here).
-
Organic Syntheses. (2014). Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Organic Syntheses, 91, 60-71. [Link]
-
Alkahtani, R., & Wirth, T. (2023). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. ACS Organic & Inorganic Au. [Link]
-
Brown, M., Kumar, R., & Wirth, T. (2016). Enantioselective Oxidative Rearrangements with Chiral Hypervalent Iodine Reagents. Chemistry – A European Journal, 22(11), 3584-3587. [Link]
-
Pouységu, L., Deffieux, D., & Quideau, S. (2010). Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents: an opportunity for rational catalyst design? Tetrahedron, 66(13), 2235-2243. [Link]
-
Wikipedia. (n.d.). Iodolactonization. Wikipedia. [Link]
-
Grokipedia. (n.d.). Iodolactonization. Grokipedia. [Link]
-
YouTube. (2020). Esters and Acids Mechanisms 1 - iodolactonization prostaglandin core Organic Chemistry Tutor Help. The Organic Chemistry Tutor. [Link]
-
Li, X., et al. (2022). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 27(14), 4585. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Hypervalent Iodine Compounds [organic-chemistry.org]
- 3. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A survey of chiral hypervalent iodine reagents in asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodolactonization - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. edvotek.com [edvotek.com]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of (3S)-3-Iodooxolane
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, scientifically grounded protocol for the safe and compliant disposal of (3S)-3-Iodooxolane, ensuring the protection of personnel and the environment.
Core Principles of this compound Waste Management
The proper disposal of this compound is governed by the overarching principles of managing halogenated organic waste. The primary objective is to prevent the release of the compound and its potential degradation products into the environment. Key considerations include its reactivity, potential toxicity, and the regulatory landscape for hazardous waste.
Understanding the Hazards: A Profile of this compound
Based on the chemistry of secondary iodoalkanes and cyclic ethers, this compound is anticipated to exhibit the following hazard profile:
| Hazard Category | Anticipated Risk | Rationale |
| Flammability | Likely a flammable liquid.[1][2][3][4][5] | The oxolane (tetrahydrofuran) ring is a flammable ether. |
| Eye Irritation | Expected to cause serious eye irritation.[1][2][3][5] | Common for many organic solvents and halogenated compounds. |
| Skin Irritation | Potential for skin irritation.[5] | Halogenated compounds can be irritating upon prolonged contact. |
| Reactivity | The carbon-iodine bond is susceptible to nucleophilic attack and reduction.[6][7][8][9] | The iodide is a good leaving group, facilitating substitution and elimination reactions. |
| Environmental | Iodinated organic compounds can have environmental implications.[10][11][12][13][14] | The fate and toxicity of many such compounds in the environment are areas of active research. |
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste collection to final handoff to certified disposal services.
Caption: A workflow for the proper disposal of this compound.
Experimental Protocol: In-Lab Deactivation of Small Quantities
For experienced researchers, chemical deactivation of small residual amounts of this compound can be a responsible practice to minimize the hazardous nature of the waste before disposal. The following are suggested methods based on the known reactivity of secondary iodoalkanes. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Method 1: Reductive Deiodination
This method utilizes a reducing agent to cleave the carbon-iodine bond, converting the iodoalkane to a less hazardous alkane.
-
Reagents:
-
Waste this compound solution in a suitable solvent (e.g., ethanol, isopropanol).
-
Sodium borohydride (NaBH₄) or a similar reducing agent.
-
-
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the solution of this compound to 0°C in an ice bath.
-
Slowly and portion-wise, add a molar excess (e.g., 2-3 equivalents) of sodium borohydride. Caution: Hydrogen gas may be evolved.
-
Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion can be verified by a suitable analytical method (e.g., TLC, GC-MS).
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any remaining reducing agent.
-
The resulting de-iodinated oxolane solution, now considered non-halogenated, can be disposed of as a flammable organic solvent waste, following institutional guidelines.
-
Method 2: Nucleophilic Substitution
This method displaces the iodide with a less hazardous nucleophile.
-
Reagents:
-
Waste this compound solution in a polar aprotic solvent (e.g., acetone, DMF).
-
A suitable nucleophile, such as sodium thiophenoxide or sodium methoxide.
-
-
Procedure:
-
In a reaction flask with a magnetic stirrer, dissolve the this compound waste in the chosen solvent.
-
Add a slight molar excess (e.g., 1.1-1.2 equivalents) of the nucleophile.
-
Stir the reaction at room temperature or with gentle heating, monitoring for the disappearance of the starting material.
-
Upon completion, the resulting solution containing the substituted oxolane and iodide salts should be collected as halogenated organic waste for final disposal, as it will still contain iodide ions.
-
Essential Safety and Logistical Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling this compound and its waste.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][5]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as halogenated organic waste. Do not use combustible materials for absorption.
-
Container Compatibility: Use only compatible containers for waste collection. High-density polyethylene (HDPE) or glass bottles are generally suitable. Avoid using metal containers that may be susceptible to corrosion by iodine.
-
Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[15] Co-mingling can significantly increase disposal costs and complicate the disposal process.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste management. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Most nonradioactive iodine compounds do not have special disposal requirements beyond those for chemically hazardous materials.[15]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of the research workflow. By understanding the potential hazards, adhering to a systematic disposal protocol, and considering in-lab deactivation where appropriate, researchers can ensure a safe laboratory environment and minimize their environmental impact. This commitment to best practices in chemical waste management reflects the scientific community's dedication to both discovery and responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]
-
PENTA s.r.o. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved from [Link]
- University of California. (n.d.). Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol.
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 10). Emergence and fate of volatile iodinated organic compounds during biological treatment of oil and gas produced water. PubMed. Retrieved from [Link]
-
Reddit. (2021, June 4). How to store / dispose of Iodine crystals? r/chemhelp. Retrieved from [Link]
-
MDPI. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]
-
YouTube. (2025, January 15). Practical: Investigating Neutralisation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 3). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. PubMed Central. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Health Physics Society. (2011, September 7). Disposal of iodine-125 via decay in storage. Retrieved from [Link]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides advanced A level organic chemistry revision notes. Retrieved from [Link]
-
Frontiers in Marine Science. (2024, February 20). Iodide, iodate & dissolved organic iodine in the temperate coastal ocean. Retrieved from [Link]
-
ACS Publications. (1998, April 15). Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum. Deuteride. Convincing Evidence for a Single-Electron-Transfer. Pathway. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
National Academy of Sciences. (2021, June 8). Multiple deprotonation paths of the nucleophile 3'-OH in the DNA synthesis reaction. PNAS. Retrieved from [Link]
-
YouTube. (2020, July 1). Neutralisation Experiment. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022, December 6). Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emiss. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
PubMed. (2022, June 15). Iodide sources in the aquatic environment and its fate during oxidative water treatment - A critical review. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with samarium(II) iodide. Retrieved from [Link]
-
Sci-Hub. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles. Journal of Fluorine Chemistry. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. DIOXOLANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studymind.co.uk [studymind.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Emergence and fate of volatile iodinated organic compounds during biological treatment of oil and gas produced water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Iodide, iodate & dissolved organic iodine in the temperate coastal ocean [frontiersin.org]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. Iodide sources in the aquatic environment and its fate during oxidative water treatment - A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
